molecular formula C19H16FN3O3 B11343817 N-[4-(acetylamino)phenyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[4-(acetylamino)phenyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11343817
M. Wt: 353.3 g/mol
InChI Key: URBKSXYAFHCRRF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a fluoro-substituted phenyl group, and an acetamidophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluoro-substituted benzene derivative.

    Attachment of the Acetamidophenyl Moiety: The acetamidophenyl group can be attached through an amide coupling reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production of N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the fluoro-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: Similar structure but lacks the fluoro substitution.

    N-(4-acetamidophenyl)-5-(3-chloro-4-methylphenyl)-1,2-oxazole-3-carboxamide: Contains a chloro substitution instead of fluoro.

Uniqueness

N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the fluoro-substituted phenyl group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16FN3O3/c1-11-3-4-13(9-16(11)20)18-10-17(23-26-18)19(25)22-15-7-5-14(6-8-15)21-12(2)24/h3-10H,1-2H3,(H,21,24)(H,22,25)

InChI Key

URBKSXYAFHCRRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)NC(=O)C)F

Origin of Product

United States

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